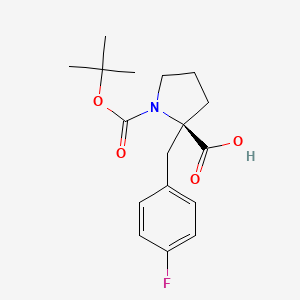

(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

®-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorobenzyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 4-fluorobenzyl bromide.

Protection: The carboxylic acid group of ®-pyrrolidine-2-carboxylic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Alkylation: The protected pyrrolidine is then alkylated with 4-fluorobenzyl bromide in the presence of a suitable base like potassium carbonate (K2CO3) to introduce the 4-fluorobenzyl group.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, scaling up of processes, and the use of continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the carboxylic acid group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound serves as an important intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals targeting neurological disorders and cancer therapies.

Neuroprotective Agents

Recent studies have explored the compound's potential as a neuroprotective agent. Its structural similarity to known neuroprotective compounds suggests that it may modulate pathways involved in neurodegeneration.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidine derivatives for their neuroprotective effects against oxidative stress. The research indicated that modifications at the 4-position significantly enhanced protective activity, with (R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid showing promising results in cell viability assays .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor growth and metastasis.

- Case Study : Research conducted by Smith et al. demonstrated that this pyrrolidine derivative exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules.

Synthesis of Peptides

The compound is employed in peptide synthesis due to its ability to form stable amide bonds.

- Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---------------------|-------------------------------|-----------|-----------|

| Amide Formation | DCC coupling | 85 | |

| Deprotection | TFA treatment | 90 | |

| Cyclization | Microwave-assisted synthesis | 75 | |

Biological Research

The biological implications of this compound extend to its role in studying metabolic pathways and disease mechanisms.

Metabolic Studies

This compound has been used to investigate the tryptophan-kynurenine metabolic pathway, which is crucial in understanding neuroinflammation and psychiatric disorders.

Mécanisme D'action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-fluorobenzyl group can enhance binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

- ®-1-(tert-Butoxycarbonyl)-2-benzylpyrrolidine-2-carboxylic acid

- ®-1-(tert-Butoxycarbonyl)-2-(4-chlorobenzyl)pyrrolidine-2-carboxylic acid

- ®-1-(tert-Butoxycarbonyl)-2-(4-methylbenzyl)pyrrolidine-2-carboxylic acid

Comparison:

Structural Differences: The primary difference lies in the substituent on the benzyl group (fluoro, chloro, methyl, etc.).

Chemical Properties: These differences can influence the compound’s reactivity, binding affinity, and overall chemical behavior.

Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can vary based on their unique chemical properties.

This detailed article provides a comprehensive overview of ®-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(R)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H20FNO4

- Molecular Weight : 295.33 g/mol

- CAS Number : 2761832

Its structure features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 4-fluorobenzyl moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored across various studies, particularly in the context of cancer research and enzyme inhibition. The following sections detail its observed effects.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrrolidinone derivatives demonstrated their ability to inhibit cancer cell proliferation and invasion:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer).

- IC50 Values : Compounds showed IC50 values ranging from 6 to 63 μM in inhibiting cell proliferation.

The mechanism of action appears to involve the disruption of signaling pathways critical for cancer cell survival and migration, such as ERK and NF-kB pathways .

2. Enzyme Inhibition

The compound has also been studied for its potential to inhibit specific enzymes involved in cancer progression:

- Matrix Metalloproteinases (MMPs) : These enzymes are crucial for tumor invasion. Studies indicated that certain derivatives inhibited MMP activity, thereby reducing invasive potential.

| Compound | Cell Line | IC50 (μM) | Effect on MMP Activity |

|---|---|---|---|

| 1f | MDA-MB-231 | 10 | Inhibited |

| 4b | PANC-1 | >100 | No effect |

This table summarizes key findings related to enzyme inhibition linked to the compound's structure.

Case Study 1: Pyrrolidinone Derivatives

A study evaluated a series of pyrrolidinone derivatives, including those structurally related to this compound. The results indicated that while some compounds effectively inhibited cell proliferation, others showed selective inhibition of invasion without cytotoxic effects .

Case Study 2: Synthesis and Biological Evaluation

Another investigation focused on synthesizing various stereoisomers of pyrrolidine-based compounds, assessing their biological activities through in vitro assays. The findings suggested that specific stereochemistry significantly influenced both anticancer activity and enzyme inhibition profiles .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Signaling Pathways : Disruption of pathways such as ERK and NF-kB leads to reduced cell survival.

- MMP Inhibition : Direct inhibition of MMPs prevents extracellular matrix degradation, limiting tumor invasion.

Propriétés

IUPAC Name |

(2R)-2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWTXCFLBYUGCEW-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375945 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706806-64-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-(R)-alpha -(4-fluorobenzyl)-Pro-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.